molecular formula C17H18N2O6 B13573740 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

Cat. No.: B13573740
M. Wt: 346.3 g/mol
InChI Key: KAISCOMLUPFPPE-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group and a cyclopropane-1-carboxylate moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group further adds to its chemical stability and reactivity.

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl with tert-butoxycarbonyl-protected amino acids under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Chemical Reactions Analysis

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the tert-butoxycarbonyl group allows for selective binding to target proteins, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C17H18N2O6/c1-16(2,3)24-15(23)18-17(8-9-17)14(22)25-19-12(20)10-6-4-5-7-11(10)13(19)21/h4-7H,8-9H2,1-3H3,(H,18,23)

InChI Key

KAISCOMLUPFPPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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